REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]=[O:5].S1C2[CH:12]=[C:11]([C:14]([O:16][CH3:17])=O)[NH:10][C:9]=2[CH:8]=[CH:7]1.[OH-:18].[Na+].[C:20](O)(=O)C>>[CH3:1][N:2]([CH2:20][C:7]1[O:5][C:4]2[CH:12]=[C:11]([C:14]([O:16][CH3:17])=[O:18])[NH:10][C:9]=2[CH:8]=1)[CH3:3] |f:3.4|
|
Name
|
ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
437 mg
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
283 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2NC(=CC21)C(=O)OC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept between 0 and 5° C. while the components
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to exceed 10° C. while the base
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
stored in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from petroleum ether (30-60° C.)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=2NC(=CC2O1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |